5-amino-2-fluoro-N-(pyridin-3-yl)benzamide
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Overview
Description
5-amino-2-fluoro-N-(pyridin-3-yl)benzamide is a compound that belongs to the class of aromatic amides It features a benzamide core substituted with an amino group at the 5-position, a fluorine atom at the 2-position, and a pyridin-3-yl group attached to the nitrogen atom of the amide
Mechanism of Action
Target of Action
The primary target of 5-amino-2-fluoro-N-(pyridin-3-yl)benzamide is the serine/threonine kinase , which is an essential component of the MAP kinase signal transduction pathway . This pathway plays a crucial role in cellular processes such as growth, differentiation, and response to external stress .
Mode of Action
This compound acts as an inhibitor of the serine/threonine kinase . It interferes with the action of the mitogen-activated protein kinase (MAPK), thereby affecting the signal transduction pathway . The compound’s interaction with its target leads to changes in the cellular processes controlled by the MAPK pathway.
Biochemical Pathways
The MAP kinase pathway, affected by this compound, is involved in a wide range of cellular activities. These include cell proliferation, differentiation, migration, senescence, and apoptosis . By inhibiting the serine/threonine kinase, the compound can potentially influence these downstream effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-2-fluoro-N-(pyridin-3-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: The starting material, 2-fluorobenzene, undergoes nitration to introduce a nitro group at the 5-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Amidation: The resulting 5-amino-2-fluorobenzene is then reacted with pyridine-3-carboxylic acid chloride in the presence of a base like triethylamine to form the desired amide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-amino-2-fluoro-N-(pyridin-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group under strong oxidative conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of 5-nitro-2-fluoro-N-(pyridin-3-yl)benzamide.
Reduction: Formation of various reduced derivatives depending on the specific conditions.
Substitution: Formation of substituted derivatives where the fluorine atom is replaced by the nucleophile.
Scientific Research Applications
5-amino-2-fluoro-N-(pyridin-3-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biology: The compound is used in studies to understand its interactions with biological macromolecules and its potential as a bioactive agent.
Materials Science: It is explored for its properties in the development of new materials, such as polymers and coatings.
Industry: The compound is used as an intermediate in the synthesis of more complex molecules with industrial applications.
Comparison with Similar Compounds
Similar Compounds
- 5-amino-2-chloro-N-(pyridin-3-yl)benzamide
- 5-amino-2-bromo-N-(pyridin-3-yl)benzamide
- 5-amino-2-methyl-N-(pyridin-3-yl)benzamide
Uniqueness
5-amino-2-fluoro-N-(pyridin-3-yl)benzamide is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine substitution can enhance the compound’s stability, bioavailability, and binding affinity compared to its chloro, bromo, or methyl analogs.
Properties
IUPAC Name |
5-amino-2-fluoro-N-pyridin-3-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN3O/c13-11-4-3-8(14)6-10(11)12(17)16-9-2-1-5-15-7-9/h1-7H,14H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZMQJVJIWKPPAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C2=C(C=CC(=C2)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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